molecular formula C9H6Cl2N2O B1271849 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 50737-32-1

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1271849
CAS RN: 50737-32-1
M. Wt: 229.06 g/mol
InChI Key: PUZWQESMXKKSGC-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as building blocks for biologically active derivatives that may be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization using phosphorus trichloroxide (V). This method is advantageous due to high yields and the absence of the need to purify intermediate compounds, which simplifies the procedure . Another method includes the electrochemical synthesis at a platinum electrode, which is performed at room temperature in acetic acid . Additionally, microwave irradiation has been used to synthesize related 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, offering benefits such as high yield and increased reaction rate .

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds has been confirmed using various spectroscopic techniques such as 1H NMR, FT-IR, and MS. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and compared with density functional theory (DFT) calculations . The spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied, revealing maximum absorptive wavelengths and strong purple fluorescence in DMF solution .

Chemical Reactions Analysis

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives can undergo various chemical reactions. For example, reactions with KCN can lead to acetonitriles and alkanes via a non-reductive decyanation pathway . The chloromethyl group present in these compounds allows for further chemical modification, which is essential for the development of new drugs and materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. UV-Vis spectroscopy of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles shows maximum absorptive wavelengths between 260-279 nm, and fluorescent spectroscopy indicates strong purple fluorescence . The presence of substituents such as the chlorophenyl group can affect the electronic properties and reactivity of these compounds .

Scientific Research Applications

Antibacterial Activity

  • 5-(Chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives have been synthesized and investigated for their antibacterial activity. Notably, a specific compound in this series demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).

Chemical Reactions and Transformations

  • A study explored the reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to unique transformations and producing various compounds through a decyanation process. This research contributes to our understanding of chemical reactions involving 1,2,4-oxadiazoles (Sağırlı & Dürüst, 2018).
  • Another research investigated the reaction of this compound class leading to the synthesis of new compounds, highlighting its role in facilitating complex chemical transformations (Jäger et al., 2002).

Synthesis of New Compounds

  • Research has been conducted on the synthesis of new heterocyclic compounds using 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole as a starting material. These efforts have led to the creation of various compounds with potential applications in different scientific fields (Abbas et al., 2017).

Safety And Hazards

As with any chemical compound, handling “5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The compound might be harmful if ingested, inhaled, or comes into contact with skin. It might also pose environmental hazards due to the presence of the chlorine atoms.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail, and to explore potential applications in areas such as medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZWQESMXKKSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368858
Record name 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

CAS RN

50737-32-1
Record name 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
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